
Tris(3-chlorophenyl)(hexadecyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(3-chlorophenyl)(hexadecyl)silane: is an organosilicon compound with the molecular formula C48H100Si. This compound is characterized by the presence of three 3-chlorophenyl groups and one hexadecyl group attached to a silicon atom. It is a member of the broader class of silanes, which are compounds containing silicon atoms bonded to hydrogen or organic groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(3-chlorophenyl)(hexadecyl)silane typically involves the reaction of hexadecylsilane with 3-chlorophenyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high efficiency and cost-effectiveness. The purification of the final product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Tris(3-chlorophenyl)(hexadecyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 3-chlorophenyl groups can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The silicon atom can participate in oxidation and reduction reactions, leading to the formation of different silane derivatives.
Hydrosilylation Reactions: The compound can react with alkenes or alkynes in the presence of a catalyst to form new carbon-silicon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out under mild conditions with the use of a base or acid catalyst.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrosilylation Reactions: Catalysts such as platinum or rhodium complexes are commonly used to facilitate these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted silanes, while hydrosilylation reactions can produce organosilicon compounds with new carbon-silicon bonds.
Scientific Research Applications
Chemistry: Tris(3-chlorophenyl)(hexadecyl)silane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential use in drug delivery systems and as a component in biomedical devices. Its ability to form stable bonds with organic molecules makes it a valuable tool in these fields.
Industry: In industrial applications, this compound is used as a coupling agent and surface modifier. It is employed in the production of coatings, adhesives, and sealants to improve their adhesion and durability.
Mechanism of Action
The mechanism of action of Tris(3-chlorophenyl)(hexadecyl)silane involves its ability to form stable bonds with various organic and inorganic substrates. The silicon atom in the compound can interact with other molecules through covalent bonding, hydrogen bonding, and van der Waals forces. These interactions enable the compound to modify the surface properties of materials and enhance their performance in different applications.
Comparison with Similar Compounds
Trimethoxysilane: An organosilicon compound with the formula HSi(OCH3)3, commonly used as a precursor for silicone materials.
Tris(phenethyl)silane: A silane compound with three phenethyl groups attached to a silicon atom, used in the synthesis of other organosilicon compounds.
Tris(2-biphenyl)silane: A silane compound with three 2-biphenyl groups, known for its use in the development of advanced materials.
Uniqueness: Tris(3-chlorophenyl)(hexadecyl)silane is unique due to the presence of both 3-chlorophenyl and hexadecyl groups. This combination imparts distinct chemical and physical properties to the compound, making it suitable for specialized applications in various fields. Its ability to undergo diverse chemical reactions and form stable bonds with different substrates further enhances its versatility and utility.
Properties
Molecular Formula |
C34H45Cl3Si |
|---|---|
Molecular Weight |
588.2 g/mol |
IUPAC Name |
tris(3-chlorophenyl)-hexadecylsilane |
InChI |
InChI=1S/C34H45Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-25-38(32-22-16-19-29(35)26-32,33-23-17-20-30(36)27-33)34-24-18-21-31(37)28-34/h16-24,26-28H,2-15,25H2,1H3 |
InChI Key |
KSLIQUNSEWRHFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[Si](C1=CC(=CC=C1)Cl)(C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


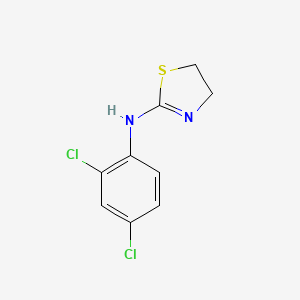

![8-Methyl-3-phenyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione](/img/structure/B11958425.png)
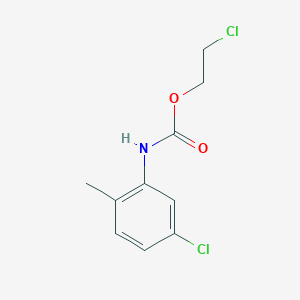
![[3-Chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B11958433.png)
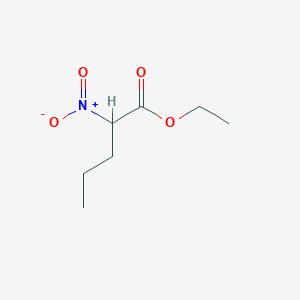
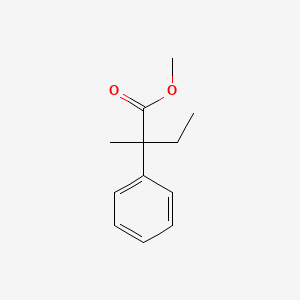

![3-(2-chloroethylsulfonyl)-N-[[3-(2-chloroethylsulfonyl)propanoylamino]methyl]propanamide](/img/structure/B11958459.png)

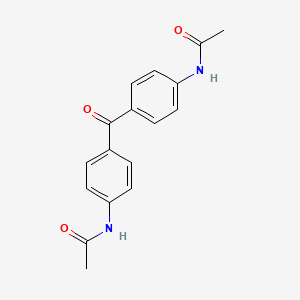

![2-[(3-Hydroxyphenyl)carbamoyl]benzoic acid](/img/structure/B11958476.png)
![2-Hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid](/img/structure/B11958483.png)
